(3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid
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Overview
Description
(®-3-ISOPROPYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an isopropyl group, a ketone functional group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-ISOPROPYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Oxidation to Form the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetylation to Form the Acetic Acid Moiety: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of (®-3-ISOPROPYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Scientific Research Applications
(®-3-ISOPROPYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (®-3-ISOPROPYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Acetic Acid Derivatives: Compounds with acetic acid moieties but different core structures.
Uniqueness: (®-3-ISOPROPYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(3-oxo-5-propan-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7-3-11(5-9(13)14)4-8(12)10-7/h6-7H,3-5H2,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
LQDIQGCHXDDNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
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